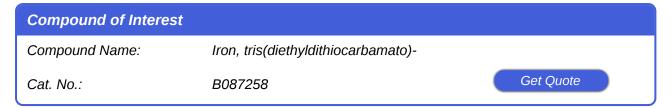


"Iron, tris(diethyldithiocarbamato)- molecular weight"

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An In-Depth Technical Guide to Iron, tris(diethyldithiocarbamato)-

This technical guide provides a comprehensive overview of **iron**, **tris(diethyldithiocarbamato)**-, a coordination complex with significant applications in research and development. The document details its physicochemical properties, synthesis protocols, and biological activities, with a focus on its role as a nitric oxide trap and its potential in cancer research. This guide is intended for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

Iron, tris(diethyldithiocarbamato)-, also known as ferric diethyldithiocarbamate, is an octahedral coordination complex of iron(III).[1] It is a black or dark brown solid compound soluble in organic solvents.[1][2] The complex exhibits a phenomenon known as spin crossover, where its magnetic state is sensitive to temperature.[1] At low temperatures (around 79K), it adopts a low-spin configuration, which transitions to a high-spin configuration at room temperature (around 297K).[1]

Quantitative data and key identifiers for the compound are summarized in the table below.



Property	Value	Reference
Molecular Formula	C15H30FeN3S6	[3][4]
Molecular Weight	500.63 g/mol	[1][2]
500.7 g/mol	[4]	
Exact Mass	500.011336 Da	[2][4][5]
Appearance	Dark brown to black solid	[1][2]
CAS Number	13963-59-2	[3][4][5]
EC Number	237-743-7	[2][4]
PubChem CID	84123	[2][4]
IUPAC Name	Tris(diethyldithiocarbamato)iro n	[1]

Synthesis and Experimental Protocols

The synthesis of iron tris(dithiocarbamate) complexes is typically achieved through salt metathesis reactions.[1][6] This method involves the reaction of an iron(III) salt with a soluble salt of the diethyldithiocarbamate ligand.

General Synthesis Protocol

This protocol describes a typical salt metathesis reaction for preparing **Iron**, **tris(diethyldithiocarbamato)**-.

Materials:

- Iron(III) chloride (FeCl₃)
- Sodium diethyldithiocarbamate (NaS₂CNEt₂)
- Aqueous solvent (e.g., deionized water)
- Organic solvent for purification (e.g., dichloromethane)



Procedure:

- Prepare an aqueous solution of Iron(III) chloride.
- Separately, prepare an aqueous solution of sodium diethyldithiocarbamate.
- Add the iron(III) chloride solution dropwise to the stirred solution of sodium diethyldithiocarbamate.[6]
- A precipitate of **Iron**, **tris(diethyldithiocarbamato)** will form immediately.
- Continue stirring for a specified period to ensure the reaction goes to completion.
- Collect the solid product by filtration.
- Wash the product with water to remove any unreacted salts.
- The crude product can be purified by recrystallization from an appropriate organic solvent, such as dichloromethane, to yield the final crystalline product.

General workflow for the synthesis of Iron, tris(diethyldithiocarbamato)-.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines, such as the U2OS osteosarcoma cell line.[7]

Materials:

- U2OS human osteosarcoma cell line
- Culture medium (e.g., DMEM with 10% FBS)
- Iron, tris(diethyldithiocarbamato)- dissolved in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)



- 96-well plates
- Plate reader

Procedure:

- Cell Seeding: Seed U2OS cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with varying concentrations of Iron,
 tris(diethyldithiocarbamato)-. Include a vehicle control (DMSO alone) and a positive control for cytotoxicity.
- Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours).[7]
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution in each well using a plate reader at a wavelength of approximately 570 nm.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This data can be used to determine the IC₅₀ value of the compound.

Biological Activity and Mechanism of Action

Dithiocarbamates are a class of metal-chelating compounds with diverse biological activities, including use as antifungal and anticancer agents.[8]

Nitric Oxide Trapping

Iron, tris(diethyldithiocarbamato)- characteristically reacts with nitric oxide (NO).[1] This efficient chemical trapping reaction provides a method for detecting NO.[1] The iron(II) complex, iron bis(diethyldithiocarbamate), is particularly noted as an efficient and selective NO trap in animal tissues, forming a stable paramagnetic nitrosyl iron complex that can be detected by EPR spectroscopy.[9][10]



Anticancer Activity and Signaling Pathways

Diethyldithiocarbamate (DTC), a metabolite of the drug disulfiram, can form complexes with metals like copper and zinc, which are known to inhibit proteasomes and suppress cancer cell growth.[7] However, studies comparing different metal complexes of DTC found that the iron complex exhibited a less pronounced cytotoxic effect on the U2OS osteosarcoma cell line compared to the copper and manganese complexes.[7]

Despite the lower direct cytotoxicity of the iron complex in some studies, the broader class of dithiocarbamates is known to impact key cellular pathways involved in cancer progression. Their anti-tumor effects are partly attributed to their ability to complex with cellular copper, leading to the inhibition of the proteasome, which in turn initiates apoptosis in tumor cells.[8] Specifically, inhibition of the chymotrypsin-like (CT-like) activity of the proteasome is most effective in inducing cancer cell death.[8]

Furthermore, dithiocarbamates are reported inhibitors of the nuclear factor-kappaB (NF-κB) signaling cascade, a crucial pathway involved in inflammation, cell survival, and proliferation.[8] By inhibiting NF-κB, these compounds can sensitize cancer cells to apoptosis. The chelation of iron itself is a recognized anti-cancer strategy, as iron is essential for rapidly proliferating cancer cells.[11][12] Iron chelators can modulate multiple signaling pathways, including the PI3K/AKT pathway, to inhibit tumor growth and metastasis.[11]

Proposed mechanism of action for dithiocarbamate complexes in cancer cells.

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